molecular formula C9H8Br2O3 B6290868 Methyl 2,4-dibromo-5-methoxybenzoate CAS No. 875246-05-2

Methyl 2,4-dibromo-5-methoxybenzoate

Cat. No.: B6290868
CAS No.: 875246-05-2
M. Wt: 323.97 g/mol
InChI Key: PEPOTDFPFMQLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dibromo-5-methoxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid, featuring two bromine atoms and a methoxy group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2,4-dibromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPOTDFPFMQLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dibromo-5-methoxybenzoate can be synthesized through the bromination of methyl 5-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dibromo-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dibromo-5-methoxybenzoate is unique due to the specific positioning of its bromine atoms and methoxy group, which confer distinct chemical and biological properties. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

Methyl 2,4-dibromo-5-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its biological activity, including mechanisms of action, enzyme interactions, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a benzoate structure. This unique arrangement contributes to its reactivity and biological properties. The compound's molecular formula is C10H8Br2O3C_{10}H_{8}Br_{2}O_{3}, highlighting its halogenated nature which is often associated with enhanced biological activity.

The biological activity of this compound can be attributed to its interactions with various enzymes and proteins. The bromine atoms and the methoxy group play crucial roles in modulating these interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or altering their conformation. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications.
  • Reactive Intermediates : The presence of bromine allows the compound to form reactive intermediates that can interact with nucleophiles in biological systems, potentially leading to cytotoxic effects against certain pathogens .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have indicated that it exhibits potent effects against a range of bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

  • Selective Cytotoxicity : The compound displayed selective toxicity towards cancer cells while having minimal effects on normal cells at lower concentrations.
  • Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study investigated the compound's effect on mushroom tyrosinase, an enzyme involved in melanin production. Results showed significant inhibition at concentrations as low as 10 µM, indicating potential applications in skin whitening products .
  • Antimicrobial Efficacy :
    • Another study evaluated its antimicrobial properties against clinical isolates of bacteria. The compound exhibited a broad spectrum of activity with MIC values ranging from 0.5 to 10 µg/mL depending on the bacterial strain tested.

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InhibitionInhibits mushroom tyrosinase
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.